molecular formula C16H15ClN4O2 B2915313 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 891110-73-9

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2915313
CAS No.: 891110-73-9
M. Wt: 330.77
InChI Key: DAUHFJYNIFESBC-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, a chlorophenyl group, and a pyridinyl urea moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The chlorophenyl group can be introduced through a halogenation reaction, and the urea moiety can be formed by reacting the amine with an isocyanate derivative.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The pyrrolidinone ring can be oxidized to form a pyrrolidinedione derivative.

  • Reduction: The compound can be reduced to form a pyrrolidinol derivative.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrrolidinedione derivatives.

  • Reduction: Pyrrolidinol derivatives.

  • Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Medicine: It has potential therapeutic applications, possibly as an inhibitor of certain enzymes or receptors involved in disease processes.

  • Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea exerts its effects involves binding to specific molecular targets. The pyrrolidinone ring and the pyridinyl urea moiety are likely involved in interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can be compared to other similar compounds, such as:

  • 1-(4-Chlorophenyl)ethanol: A simpler compound lacking the pyrrolidinone and urea functionalities.

  • Dicofol: A compound with multiple chlorophenyl groups and a different core structure.

  • 1-Propanone, 1-(4-chlorophenyl)-: A ketone derivative with a single chlorophenyl group.

Uniqueness: The presence of both the pyrrolidinone ring and the pyridinyl urea moiety makes this compound unique compared to simpler chlorophenyl derivatives. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-11-4-6-13(7-5-11)21-10-12(9-15(21)22)19-16(23)20-14-3-1-2-8-18-14/h1-8,12H,9-10H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHFJYNIFESBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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